Chemical structure and properties of Mercury, (neodecanoato-kappaO)phenyl-
Chemical structure and properties of Mercury, (neodecanoato-kappaO)phenyl-
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Complexities of Organomercury Compounds
Mercury, (neodecanoato-kappaO)phenyl-, also commonly known as phenylmercuric neodecanoate (PMN), is an organomercury compound with a history of applications stemming from its potent catalytic and biocidal properties. While its use has significantly declined in many sectors due to severe toxicity and environmental concerns, a comprehensive understanding of its chemical structure and properties remains crucial for researchers in toxicology, materials science, and environmental science. For drug development professionals, the study of such compounds offers valuable insights into the mechanisms of heavy metal toxicity and the historical context of organometallics in medicine. This guide provides a detailed examination of Mercury, (neodecanoato-kappaO)phenyl-, with a focus on its chemical identity, physicochemical properties, synthesis, and applications, all while underscoring the critical safety considerations necessary for its handling.
Chemical Structure and Identification
Mercury, (neodecanoato-kappaO)phenyl- is characterized by a mercury atom covalently bonded to a phenyl group and a neodecanoate group. The neodecanoate ligand is a carboxylate derived from neodecanoic acid, a mixture of isomeric branched-chain C10 carboxylic acids. This branched structure of the carboxylate ligand imparts specific solubility properties to the molecule.
The coordination of the neodecanoate group to the mercury atom is denoted by "kappaO," indicating that the oxygen atom of the carboxylate group is involved in the bonding. Theoretical studies suggest that phenylmercury(II) carboxylates can be described as complexes, salts, or covalent molecules depending on the context, with a significant positive charge on the mercury atom.
Key Identifiers:
| Identifier | Value |
| Chemical Name | Mercury, (neodecanoato-kappaO)phenyl- |
| Synonyms | Phenylmercuric neodecanoate, PMN |
| CAS Number | 26545-49-3[1][2] |
| Molecular Formula | C16H24HgO2[1] |
| Molecular Weight | 448.95 g/mol [1] |
Structural Diagram:
Caption: Chemical structure of Mercury, (neodecanoato-kappaO)phenyl-.
Physicochemical Properties
The physical and chemical properties of Mercury, (neodecanoato-kappaO)phenyl- are influenced by both the organometallic nature of the phenyl-mercury bond and the long, branched alkyl chain of the neodecanoate group.
| Property | Value | Source |
| Appearance | Clear yellow to brown viscous liquid. | [3] |
| Solubility | Negligible in water; Soluble in organic solvents. | [3] |
| Stability | Stable under normal temperatures and pressures. Sensitive to light. | [3] |
| Incompatibilities | Strong acids, strong bases, and strong oxidizing agents. Contact with acids liberates very toxic gas. | [3] |
| Hazardous Decomposition Products | Mercury oxides, carbon oxides, and fumes upon combustion. | [3] |
Synthesis and Characterization
General Synthesis of Phenylmercuric Carboxylates
A general method for the synthesis of phenylmercuric carboxylates involves the reaction of a phenylmercuric salt, such as phenylmercuric acetate, with the desired carboxylic acid or its alkali metal salt.[4][5] The reaction is typically carried out in a suitable solvent, and the product can be isolated by precipitation or crystallization.
A plausible synthesis route for Mercury, (neodecanoato-kappaO)phenyl- would involve the reaction of phenylmercuric hydroxide with neodecanoic acid.[6] Phenylmercuric hydroxide can be prepared from the reaction of benzene with mercuric oxide in the presence of glacial acetic acid, followed by treatment with a water-soluble hydroxide.[6]
Illustrative Synthesis Workflow:
Caption: Generalized workflow for the synthesis of phenylmercuric neodecanoate.
Characterization Techniques
Due to the scarcity of published experimental data for Mercury, (neodecanoato-kappaO)phenyl-, characterization would rely on standard analytical techniques, with data interpretation guided by information available for analogous compounds like phenylmercuric acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl group protons, typically in the aromatic region (δ 7-8 ppm). The protons of the neodecanoate alkyl chain would appear in the upfield region (δ 0.5-2.5 ppm). For phenylmercuric acetate, the acetate methyl protons appear as a singlet.[7]
-
¹³C NMR: The carbon NMR spectrum would show resonances for the phenyl carbons and the carbons of the neodecanoate ligand. The carboxyl carbon would be expected in the downfield region (around 170-180 ppm).
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the C-H stretching of the aromatic and aliphatic groups, as well as the strong carbonyl (C=O) stretching of the carboxylate group. For phenylmercuric acetate, the IR spectrum is well-documented.[8]
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. Intense peaks corresponding to the phenylmercury cation ([C6H5Hg]⁺) and fragments of the neodecanoate ligand would be expected. For phenylmercuric acetate, common intense peaks include m/z 77 (phenyl group) and 279 (phenylmercury cation).[9]
Elemental Analysis: Combustion analysis to determine the weight percentages of carbon, hydrogen, and mercury would provide confirmation of the empirical formula.
Applications and Mechanisms of Action
Catalyst in Polyurethane Synthesis
The primary industrial application of Mercury, (neodecanoato-kappaO)phenyl- is as a catalyst in the production of polyurethane foams, elastomers, coatings, and sealants.[3][10][11] Organomercury catalysts are known for providing a "delayed action" or "long pot life," which is a desirable characteristic in many polyurethane applications.[12][13] This allows for thorough mixing of the polyol and isocyanate components before the rapid curing process begins.[12]
Catalytic Mechanism: The catalytic activity of phenylmercury compounds in polyurethane formation is believed to involve the coordination of the mercury center with the isocyanate group. This coordination increases the electrophilicity of the carbonyl carbon of the isocyanate, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol, thus facilitating the formation of the urethane linkage.[12]
Workflow for Polyurethane Synthesis using a Phenylmercury Catalyst:
Caption: Experimental workflow for polyurethane synthesis catalyzed by phenylmercury neodecanoate.
Biocidal Properties
Historically, phenylmercuric compounds have been used as fungicides and bactericides in various industrial and agricultural applications.[1][14] Their antimicrobial efficacy is a result of the high toxicity of organomercury compounds to a broad range of microorganisms.
Biocidal Mechanism of Action: The biocidal activity of organomercury compounds is generally attributed to their ability to react with sulfhydryl (-SH) groups in proteins and enzymes within microbial cells.[15] This interaction can lead to the inactivation of essential enzymes, disruption of metabolic pathways, and ultimately, cell death. The lipophilic nature of the phenyl group facilitates the transport of the mercury compound across cell membranes.[16]
Toxicology and Safety
Extreme Caution is Warranted When Handling Mercury, (neodecanoato-kappaO)phenyl- and Other Organomercury Compounds.
These compounds are highly toxic and pose significant health and environmental risks.
Human Health Hazards:
-
Acute Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[3]
-
Corrosivity: Can cause severe skin burns and eye damage.[17]
-
Systemic Effects: May cause damage to organs, particularly the nervous system, through prolonged or repeated exposure.[16] Organic aryl mercury compounds are lipophilic and can cross the blood-brain barrier, leading to the accumulation of mercury in the brain and potential neurotoxicity.[16]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[17]
Environmental Hazards:
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[3]
Metabolism and Excretion: Phenylmercuric salts are rapidly metabolized in the body, with cleavage of the carbon-mercury bond to release inorganic mercury (II) ions.[16][18] The organic portion is further metabolized, for example, the benzene ring of phenylmercuric acetate is hydroxylated to phenol and quinol.[18] The inorganic mercury is primarily excreted in the feces.[16]
Relevance to Drug Development
While Mercury, (neodecanoato-kappaO)phenyl- has no direct therapeutic applications, the study of organomercury compounds is relevant to the field of drug development for several reasons:
-
Toxicological Benchmarking: Understanding the mechanisms of organomercury toxicity provides a crucial benchmark for evaluating the safety of other metallodrugs and heavy metal-containing impurities in pharmaceutical products. The renotoxicity of phenylmercuric acetate, for instance, has been compared to that of mercuric chloride.[19]
-
Historical Context of Antiseptics: Organomercury compounds like merbromin ("Mercurochrome") and thimerosal were historically used as antiseptics and preservatives in vaccines.[20] Studying these compounds provides insight into the evolution of antimicrobial agents and the balance between efficacy and toxicity.
-
Immunomodulatory Effects: Organic mercury compounds can have complex effects on the immune system, acting as both immunosuppressors and, in genetically susceptible individuals, inducers of autoimmunity.[21] This dual activity is of interest in the development of immunomodulatory drugs.
Conclusion
Mercury, (neodecanoato-kappaO)phenyl- is a potent organomercury compound whose utility as a catalyst and biocide is overshadowed by its significant toxicity. For researchers and professionals in the scientific and pharmaceutical fields, a thorough understanding of its chemical properties, synthesis, and biological effects is essential for safe handling, environmental stewardship, and for drawing valuable toxicological and mechanistic insights. The information presented in this guide, compiled from available scientific literature and safety data, serves as a comprehensive resource for those working with or studying this and related organometallic compounds.
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